(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride
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Overview
Description
(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes amino, carboxyl, and chloroethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound readily available for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino and carboxyl-containing molecules with chloroethyl groups. Examples include:
- 4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)cyclohexa-1,3-dien-1-amine oxide
- N,N-bis(2-chloroethyl)cyclohexa-1,3-dien-1-amine oxide .
Uniqueness
The uniqueness of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility that is not commonly found in similar compounds.
Biological Activity
(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, often referred to in research contexts as a derivative of bis(2-chloroethyl)amine, has been studied for its anticancer properties and mechanisms of action.
- Molecular Formula : C13H22Cl4N2O
- Molecular Weight : 396.14 g/mol
- CAS Number : 685898-44-6
- Purity : 98% .
The biological activity of this compound is primarily attributed to its ability to form alkylating agents that interact with DNA. The two chloroethyl groups are known to react with nucleophilic sites in the DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide .
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MORS-406 Plasmacytoma | 10 | |
Human Breast Carcinoma | 8 | |
Non-Small Cell Lung Cancer | 12 |
The compound's effectiveness varies with the type of cancer, indicating a need for further investigation into its selectivity and potency.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. A study highlighted its effects against Gram-positive bacteria, suggesting potential applications in treating infections alongside cancer therapy .
Case Studies
-
Case Study on MORS-406 Plasmacytoma :
- In vivo studies indicated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
- Combination Therapy with Other Anticancer Agents :
Safety and Toxicity
While the compound shows promise as an anticancer agent, its safety profile remains a critical area of research. Preliminary studies indicate that at therapeutic doses, it exhibits manageable toxicity levels; however, further studies are necessary to fully understand its side effects and long-term implications.
Properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)cyclohexa-1,3-dien-1-amine oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O3.2ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;;/h1,3,12H,2,4-9,16H2,(H,18,19);2*1H/t12-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMUZVVCFLAAR-LTCKWSDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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